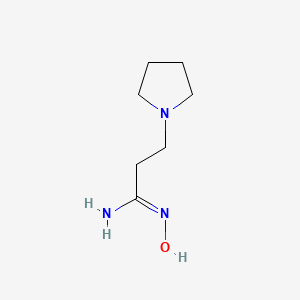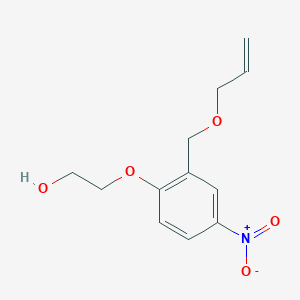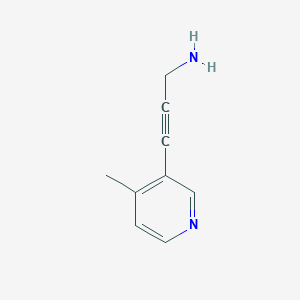
3-(4-Methylpyridin-3-yl)prop-2-yn-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methylpyridin-3-yl)prop-2-yn-1-amine is a chemical compound that belongs to the class of propargylamines. This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 4-position and a prop-2-yn-1-amine group at the 3-position. Propargylamines are known for their versatile applications in various fields, including pharmaceuticals, organic synthesis, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylpyridin-3-yl)prop-2-yn-1-amine can be achieved through several methods. One common approach involves the A3 coupling reaction, which is a three-component reaction involving an aldehyde, an alkyne, and an amine. This reaction is typically catalyzed by transition metals such as copper or zinc . The reaction conditions often include the use of a solvent-free environment to promote green chemistry principles .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale A3 coupling reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of recyclable catalysts can further enhance the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methylpyridin-3-yl)prop-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alkenes or alkanes. Substitution reactions can lead to a variety of functionalized derivatives .
Applications De Recherche Scientifique
3-(4-Methylpyridin-3-yl)prop-2-yn-1-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(4-Methylpyridin-3-yl)prop-2-yn-1-amine involves its interaction with specific molecular targets. In the context of neuroprotection, propargylamines are known to inhibit monoamine oxidase enzymes, particularly MAO-B. This inhibition leads to increased levels of neurotransmitters such as dopamine, which can help alleviate symptoms of neurodegenerative diseases . Additionally, the compound may exert its effects by reducing oxidative stress and stabilizing mitochondrial membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pargyline: A monoamine oxidase inhibitor used in the treatment of hypertension and as an antidepressant.
Rasagiline: Another MAO-B inhibitor used in the treatment of Parkinson’s disease.
Selegiline: A selective MAO-B inhibitor with neuroprotective properties.
Uniqueness
3-(4-Methylpyridin-3-yl)prop-2-yn-1-amine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propriétés
Formule moléculaire |
C9H10N2 |
|---|---|
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
3-(4-methylpyridin-3-yl)prop-2-yn-1-amine |
InChI |
InChI=1S/C9H10N2/c1-8-4-6-11-7-9(8)3-2-5-10/h4,6-7H,5,10H2,1H3 |
Clé InChI |
XVJCSYMVGPVJNH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NC=C1)C#CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidine-3-carbaldehyde](/img/structure/B15278464.png)
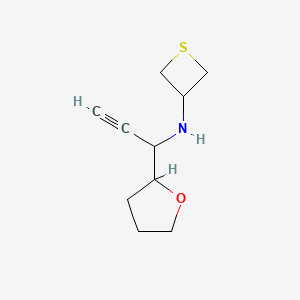
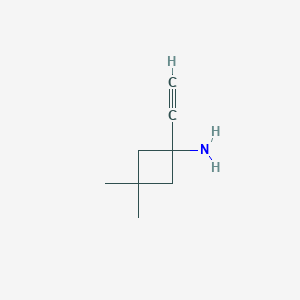
![tert-Butyl 3-bromo-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate](/img/structure/B15278485.png)
![tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B15278493.png)
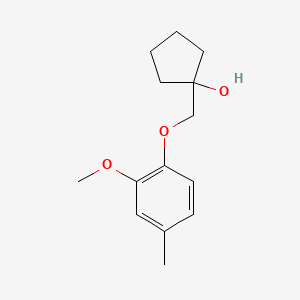
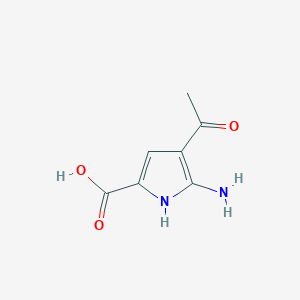

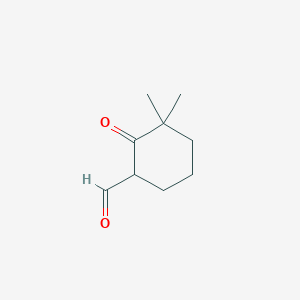
![5-(Pyridin-3-yl)-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B15278521.png)

![(2S)-3-methoxy-2-[(2S)-3-methoxy-2-[(5-methyl-1,2-oxazol-3-yl)formamido]propanamido]-N-[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]propanamide](/img/structure/B15278532.png)
